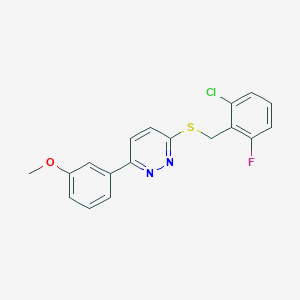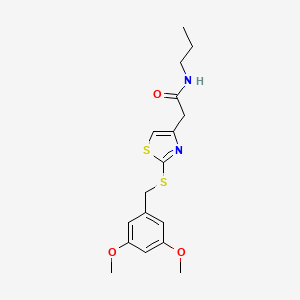![molecular formula C11H11ClF5N B2826348 [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2416233-96-8](/img/structure/B2826348.png)
[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2416233-96-8 . It has a molecular weight of 287.66 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C11H10F5N.ClH/c12-10(13)4-9(10)7-1-6(5-17)2-8(3-7)11(14,15)16;/h1-3,9H,4-5,17H2;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 287.66 .科学的研究の応用
Synthesis and Characterization of Novel Polyimides
In the realm of scientific research, the compound [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride has been explored for various applications. One notable study involves the synthesis of a novel fluorinated aromatic diamine monomer, leading to the creation of new fluorine-containing polyimides. These polyimides exhibit excellent solubility in polar organic solvents and possess commendable thermal stability and mechanical properties, showcasing their potential in high-performance material applications (Yin et al., 2005).
Synthesis of Tetrahydro-β-carbolines
Another research avenue involves the synthesis of 1,2,3,4-tetrahydro-β-carbolines, achieved through the reaction of trifluoroacetic acid with enamines derived from tryptamine or tryptophan. This process leads to either cyclization to the corresponding β-carboline derivative or acidolysis to regenerate the parent amine, depending on the substitution pattern. This synthesis pathway underscores the compound's role in the formation of complex organic structures, contributing to the field of organic chemistry and potentially pharmacology (Kirkpatrick & MacLaren, 1983).
Preparation and Reaction of Cyclopropenone Oximes
Furthermore, the compound has been involved in the preparation and reaction of cyclopropenone oximes. Specifically, 2,3-diphenyl-, 2-methyl-3-phenyl-, and 2-methyl-3-(4-methylphenyl)cyclopropenone oxime hydrochlorides were prepared and reacted with alkyl and aryl isocyanates. This led to the formation of 1:2 addition products 4,6-diazaspiro[2.3]hexenones, illustrating the compound's utility in complex organic synthesis and the generation of novel organic structures (Yoshida et al., 1988).
Neurokinin-1 Receptor Antagonism
Moreover, a particular derivative of the compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as a high-affinity, orally active h-NK(1) receptor antagonist with significant solubility in water. This derivative shows promise in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating the therapeutic potential of the compound's derivatives (Harrison et al., 2001).
Safety and Hazards
作用機序
Target of Action
The primary target of EN300-26675051 is currently unknown. The compound is a derivative of difluorocyclopropane , which is known to have various applications in medicine, agriculture, and materials sciences . .
Mode of Action
It’s known that difluorocyclopropane derivatives can participate in synthetically useful reactions due to the presence of both ring strain and the gem-dihalomethylene fragment . This suggests that EN300-26675051 might interact with its targets through similar mechanisms.
Biochemical Pathways
Difluorocyclopropane derivatives, from which en300-26675051 is derived, are known to be biologically active and can affect various biochemical pathways .
Result of Action
Given that difluorocyclopropane derivatives can participate in synthetically useful reactions , it’s plausible that EN300-26675051 could induce significant molecular and cellular changes.
特性
IUPAC Name |
[3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5N.ClH/c12-10(13)4-9(10)7-1-6(5-17)2-8(3-7)11(14,15)16;/h1-3,9H,4-5,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHMVTAWUJSEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC(=C2)CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

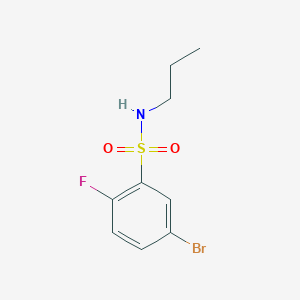
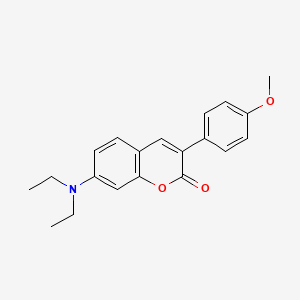
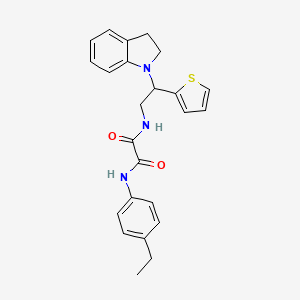
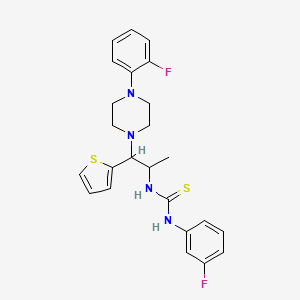
![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea](/img/structure/B2826274.png)


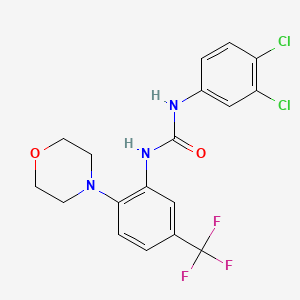
![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B2826280.png)
![[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine](/img/structure/B2826281.png)
![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2826282.png)
![3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2826284.png)
